1-(2-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EDPA and is a derivative of pyrrole, a five-membered aromatic ring.
Mechanism of Action
The mechanism of action of EDPA is not fully understood. However, it is believed that EDPA interacts with the analyte molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. The interaction results in a change in the fluorescence emission of EDPA, which can be measured to detect the analyte.
Biochemical and Physiological Effects:
EDPA has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that EDPA has antioxidant and anticancer properties. EDPA has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the significant advantages of EDPA is its high sensitivity and selectivity towards various analytes. EDPA can detect analytes at low concentrations, making it an ideal candidate for sensing applications. However, the limitations of EDPA include its photobleaching and photodegradation properties. EDPA is also sensitive to pH and temperature changes, which can affect its fluorescence emission.
Future Directions
The potential applications of EDPA are vast, and future research can explore its use in various fields such as environmental monitoring, medical diagnostics, and drug discovery. Some of the future directions of EDPA research include the development of new synthesis methods to improve the yield and purity of EDPA, the exploration of its use in live-cell imaging, and the development of new sensing platforms based on EDPA.
In conclusion, EDPA is a promising chemical compound with potential applications in various fields of scientific research. Its unique properties make it an ideal candidate for sensing applications, and future research can explore its use in various fields to improve human health and the environment.
Synthesis Methods
The synthesis of EDPA involves the reaction of 2-ethoxyphenylhydrazine with 2,4-pentanedione in the presence of a catalyst such as acetic acid. The reaction results in the formation of 1-(2-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of the catalyst.
Scientific Research Applications
EDPA has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of EDPA is in the field of fluorescence sensing. EDPA has been used as a fluorescent probe to detect various analytes such as metal ions, amino acids, and proteins. The unique properties of EDPA make it an ideal candidate for fluorescence sensing applications.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15-8-6-5-7-14(15)16-11(2)9-13(10-17)12(16)3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSCFJVLUPPASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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